molecular formula C27H28N2O4 B6107647 4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B6107647
M. Wt: 444.5 g/mol
InChI Key: BYRVLSJRMRCTKM-UHFFFAOYSA-N
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Description

4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with methoxyphenoxy and piperidine-carbonyl substituents, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate alkylating agent to form the methoxyphenoxy intermediate.

    Coupling with Benzamide: The methoxyphenoxy intermediate is then coupled with a benzamide derivative under suitable conditions, such as the presence of a base and a coupling reagent.

    Introduction of the Piperidine-1-carbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide: Similar structure but with a different position of the methoxy group.

    4-[(3-methoxyphenoxy)methyl]-N-[4-(morpholine-1-carbonyl)phenyl]benzamide: Similar structure but with a morpholine group instead of piperidine.

Uniqueness

4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-32-24-6-5-7-25(18-24)33-19-20-8-10-21(11-9-20)26(30)28-23-14-12-22(13-15-23)27(31)29-16-3-2-4-17-29/h5-15,18H,2-4,16-17,19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRVLSJRMRCTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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